molecular formula C12H16O3 B1359070 2-(p-Tolyloxy)-3-methylbutanoic acid CAS No. 63403-07-6

2-(p-Tolyloxy)-3-methylbutanoic acid

Cat. No.: B1359070
CAS No.: 63403-07-6
M. Wt: 208.25 g/mol
InChI Key: NTNPBNPKNWPBIM-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)-3-methylbutanoic acid (CAS: 63403-07-6) is a branched-chain carboxylic acid derivative characterized by a 4-methylphenoxy (p-tolyloxy) group attached to the second carbon of a 3-methylbutanoic acid backbone. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 226.70 g/mol . Its structure features a chiral center at the second carbon, making stereochemical analysis critical for understanding its reactivity and biological interactions.

Properties

IUPAC Name

3-methyl-2-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPBNPKNWPBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyloxy)-3-methylbutanoic acid typically involves the etherification of p-methylphenol with a suitable butanoic acid derivative. One common method involves the use of copper iodide, N,N-dimethylglycine hydrochloride, and cesium carbonate as catalysts . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale etherification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(p-Tolyloxy)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The tolyloxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-3-methylbutanoic Acid

  • Structure: The p-tolyloxy group is replaced with a 4-chlorophenoxy moiety.
  • Molecular Formula : C₁₁H₁₃ClO₃; Molecular Weight : 228.68 g/mol .
  • Key Differences: The electron-withdrawing chlorine substituent enhances acidity compared to the methyl group in this compound. This impacts solubility and reactivity in esterification or amidation reactions.

2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic Acid

  • Structure : Incorporates a 2,4-dichlorophenylformamido group instead of p-tolyloxy.
  • Molecular Formula: C₁₂H₁₃Cl₂NO₃; Molecular Weight: 290.14 g/mol .
  • The dichloro substitution may confer enhanced antimicrobial activity.

Carboxamide Derivatives (e.g., 2CA3MBA)

  • Structure: The carboxylic acid is replaced with a carboxamide group, as seen in 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) .
  • Key Differences : Carboxamide derivatives exhibit reduced acidity (pKa ~5–6) compared to carboxylic acids (pKa ~2–3), altering their pharmacokinetic properties.

3-Methylbutanoic Acid Isomers

  • Structure: The positional isomer 3-methylbutanoic acid (CAS: 563-80-4) lacks the aryloxy substituent .
  • Key Differences: Volatile short-chain fatty acids like 3-methylbutanoic acid are associated with flavor contributions in food chemistry, whereas this compound’s bulkier structure limits volatility .

Comparative Data Table

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
This compound C₁₂H₁₆O₃ 226.70 4-Methylphenoxy Precursor for acyl chlorides
2-(4-Chlorophenoxy)-3-methylbutanoic acid C₁₁H₁₃ClO₃ 228.68 4-Chlorophenoxy Higher acidity, enhanced reactivity
2CA3MBA C₁₇H₂₂N₂O₄ 318.37 Cyclohexylcarbamoyl Carboxamide functionality
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 None (short-chain) Volatile flavor compound

Biological Activity

Introduction

2-(p-Tolyloxy)-3-methylbutanoic acid, also known by its CAS number 63403-07-6, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The compound features a tolyloxy group attached to a 3-methylbutanoic acid backbone. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it possesses various functional groups that contribute to its biological properties.

Physical Properties

  • Molecular Weight : 208.25 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
  • Receptor Modulation : It may act on certain receptors, influencing signaling pathways critical for cellular functions.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

  • Metabolic Pathways : Interactions with cytochrome P450 enzymes have been noted, which are crucial for drug metabolism.
  • Cell Signaling : It affects pathways related to oxidative stress and inflammation, indicating potential therapeutic applications in managing oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis70 µg/mL

These findings suggest potential applications in developing new antimicrobial agents .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. Notably, it has shown activity against:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results indicate that it may inhibit cancer cell growth through mechanisms that warrant further exploration.

Study on Metabolic Effects

A study examining the metabolic effects of this compound in animal models revealed that:

  • Low Doses : Enhanced metabolic activity and improved stress response.
  • High Doses : Induced cellular damage and disrupted normal physiological functions.

This dose-dependent response highlights the importance of careful dosage consideration in therapeutic applications.

Long-term Effects on Cellular Function

Research has indicated that prolonged exposure to the compound can lead to cumulative impacts on cellular processes. In laboratory settings, it was observed that:

  • The stability of the compound under standard conditions is relatively high.
  • Long-term effects include alterations in gene expression related to oxidative stress response .

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